Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide
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Overview
Description
Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide is a chemical compound with the molecular formula C10H16O4S and a molecular weight of 232.29700 . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of two propenyloxy groups and a sulfone group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiophene with propenyl alcohol in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Scientific Research Applications
Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The propenyloxy groups can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Thiophene, tetrahydro-3,4-bis(2-propenyloxy)-, 1,1-dioxide can be compared with other similar compounds such as:
Thiophene, tetrahydro-3,4-bis(2-hydroxyethyl)-, 1,1-dioxide: This compound has hydroxyethyl groups instead of propenyloxy groups, leading to different chemical and biological properties.
Thiophene, tetrahydro-3,4-bis(2-methoxyethyl)-, 1,1-dioxide: The presence of methoxyethyl groups results in different reactivity and applications.
Thiophene, tetrahydro-3,4-bis(2-ethoxyethyl)-, 1,1-dioxide:
This compound stands out due to its unique combination of propenyloxy and sulfone groups, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
25737-72-8 |
---|---|
Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3,4-bis(prop-2-enoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H16O4S/c1-3-5-13-9-7-15(11,12)8-10(9)14-6-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
KDHWGEZUFBKRRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CS(=O)(=O)CC1OCC=C |
Origin of Product |
United States |
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